molecular formula C10H11FO B3152401 1-Fluoro-4-((2-methylallyl)oxy)benzene CAS No. 73566-46-8

1-Fluoro-4-((2-methylallyl)oxy)benzene

Cat. No. B3152401
CAS RN: 73566-46-8
M. Wt: 166.19 g/mol
InChI Key: BGCMCUMAIKYHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-((2-methylallyl)oxy)benzene is a chemical compound with the formula C10H11FO and a molecular weight of 166.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-((2-methylallyl)oxy)benzene consists of a benzene ring substituted with a fluoro group and a 2-methylallyl ether group . The SMILES notation for this compound is CC(=C)COC1=CC=C(C=C1)F .

Scientific Research Applications

NMR Indicators and Metal Ion Interactions

  • Fluorine NMR Indicators : 1-Fluoro-4-((2-methylallyl)oxy)benzene-related compounds have been studied for their potential use in 19F NMR indicators for protons and metal ions. For example, 1-fluoro-2,6-bis(methylene-iminodiacetate)benzene experiences significant shifts in 19F NMR resonances upon protonation or complexation with metal ions, probably due to metal–fluorine σ-donor bonds (Plenio & Burth, 1994).

Chemical Synthesis and Molecular Interactions

  • Regioselectivity in Chemical Reactions : In the study of photoinduced intramolecular [2 + 2] cycloaddition of 2-substituted 4-(3-methyl-3-buten-1-oxy)acetophenones, it was found that the fluorine-substituted derivatives provided unique regioisomers, demonstrating the influence of substituents on chemical reactions (Smart & Wagner, 1995).

Antimicrobial Properties

  • Role in Antimicrobial Activity : Certain derivatives of 1-Fluoro-4-((2-methylallyl)oxy)benzene, specifically those with fluorine atoms on the benzene ring, have shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests the importance of the fluorine atom in enhancing antimicrobial properties (Fang et al., 2011).

Radiosynthesis and Labelling Agents

  • Potential in Radiosynthesis : Compounds similar to 1-Fluoro-4-((2-methylallyl)oxy)benzene have been synthesized and are considered prospective bifunctional labelling agents in radiosynthesis. For example, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, showing potential for applications in molecular imaging (Namolingam et al., 2001).

Organic Chemistry and Material Science

  • Substitution Reactions : Research on the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has provided insights into the reactivity of fluorine-containing benzenes. This work contributes to understanding the chemical behavior of such compounds in organic synthesis (Ajenjo et al., 2016).
  • Fluorophores and Luminescent Materials : Fluorine-substituted benzene compounds have been explored for their use as green fluorophores in luminescent materials, demonstrating high fluorescence emission and photostability. This is significant for imaging applications and displays (Beppu et al., 2015).

Solubility Studies

  • Solubility in Organic Solvents : The solubility of 1-Fluoro-4-((2-methylallyl)oxy)benzene-related compounds in various solvents has been measured, providing valuable data for their applications in different chemical processes (Qian et al., 2014).

Density Functional Studies

  • Torsional Potential Studies : The torsional potential around the aryl-O bond in fluorinated benzenes has been investigated using density functional methods, aiding in the understanding of molecular properties and reactivity (Kieninger et al., 2004).

Liquid-Crystalline Polymers

  • Impact on Liquid-Crystalline Polymers : Studies on compounds structurally related to 1-Fluoro-4-((2-methylallyl)oxy)benzene have provided insights into the behavior of liquid-crystalline polymers and their applications in materials science (Pugh et al., 1997).

Electrochemical Fluorination

  • Electrochemical Fluorination Studies : Research has explored the electrochemical fluorination of toluene and its derivatives, providing a foundation for understanding the fluorination mechanisms of benzene compounds (Momota et al., 1998).

Mechanism of Action

The mechanism of action of 1-Fluoro-4-((2-methylallyl)oxy)benzene is not specified in the sources I found. As a research chemical, its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

While specific safety and hazard information for 1-Fluoro-4-((2-methylallyl)oxy)benzene is not available, it’s generally important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

1-fluoro-4-(2-methylprop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCMCUMAIKYHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241846
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-((2-methylallyl)oxy)benzene

CAS RN

73566-46-8
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73566-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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